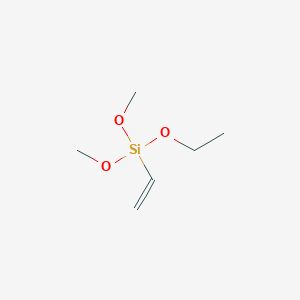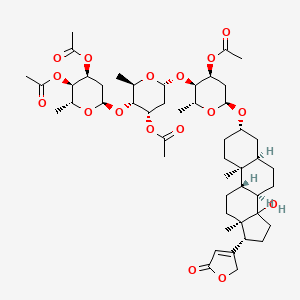
Tetraacetyldigitoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraacetyldigitoxin is a derivative of digitoxin, a cardiac glycoside used in the treatment of heart failure and certain types of arrhythmias. This compound is characterized by the presence of four acetyl groups attached to the digitoxin molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetraacetyldigitoxin typically involves the acetylation of digitoxin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation of the hydroxyl groups present in digitoxin.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Tetraacetyldigitoxin can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield digitoxin.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products
Hydrolysis: Digitoxin
Oxidation: Various oxidized derivatives of this compound
Substitution: Derivatives with different functional groups replacing the acetyl groups
科学的研究の応用
Tetraacetyldigitoxin has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of cardiac glycosides.
Biology: Employed in studies investigating the cellular and molecular mechanisms of cardiac glycosides.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for the development of new cardiac drugs.
Industry: Utilized in the production of cardiac glycoside derivatives with improved pharmacological properties.
作用機序
Tetraacetyldigitoxin exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchange mechanism. The elevated calcium levels enhance the contractility of cardiac muscle cells, making this compound effective in treating heart failure and certain arrhythmias.
類似化合物との比較
Similar Compounds
Digitoxin: The parent compound of tetraacetyldigitoxin, used in the treatment of heart failure and arrhythmias.
Acetyldigitoxin: A monoacetylated derivative of digitoxin with similar pharmacological properties.
Digoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
This compound is unique due to the presence of four acetyl groups, which can influence its solubility, stability, and interaction with biological targets. This makes it a valuable compound for studying the structure-activity relationships of cardiac glycosides and for developing new therapeutic agents with improved efficacy and safety profiles.
特性
CAS番号 |
13238-31-8 |
|---|---|
分子式 |
C49H72O17 |
分子量 |
933.1 g/mol |
IUPAC名 |
[(2R,3R,4S,6S)-3-[(2R,4S,5R,6R)-4-acetyloxy-5-[(2R,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C49H72O17/c1-24-44(63-30(7)53)37(60-27(4)50)21-42(58-24)65-46-26(3)59-43(22-39(46)62-29(6)52)66-45-25(2)57-41(20-38(45)61-28(5)51)64-33-12-15-47(8)32(19-33)10-11-36-35(47)13-16-48(9)34(14-17-49(36,48)55)31-18-40(54)56-23-31/h18,24-26,32-39,41-46,55H,10-17,19-23H2,1-9H3/t24-,25-,26-,32-,33+,34-,35+,36-,37+,38+,39+,41-,42-,43-,44-,45-,46-,47+,48-,49?/m1/s1 |
InChIキー |
XUTZHKBFRMSIQE-REFIZGJZSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)O[C@@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




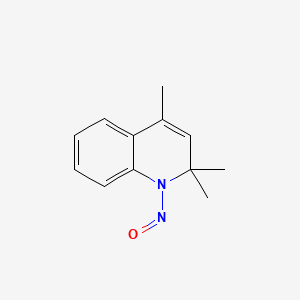

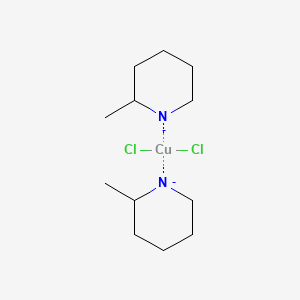
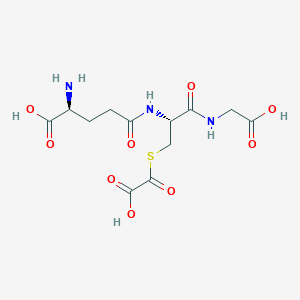
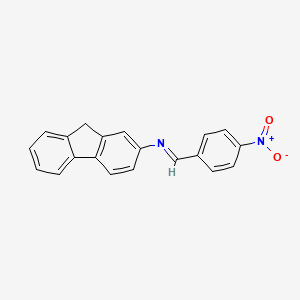
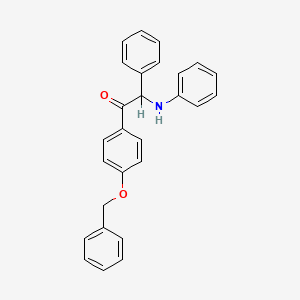

![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
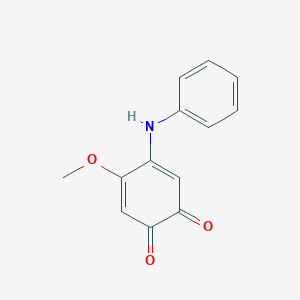
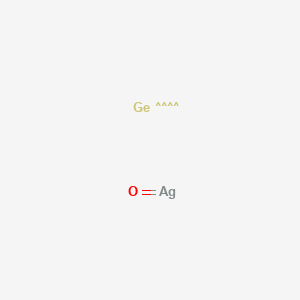
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
